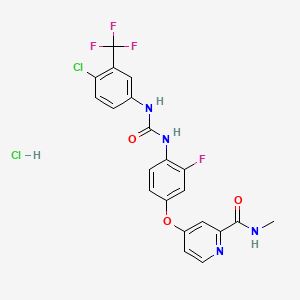

![molecular formula C19H16O B1400403 7,7-二甲基-7H-苯并[C]芴-5-醇 CAS No. 154523-35-0](/img/structure/B1400403.png)

7,7-二甲基-7H-苯并[C]芴-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

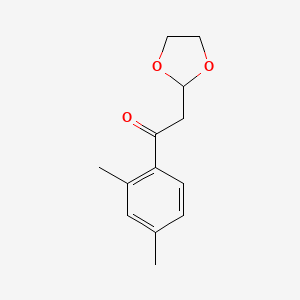

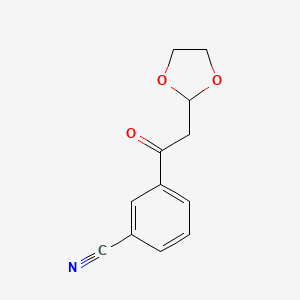

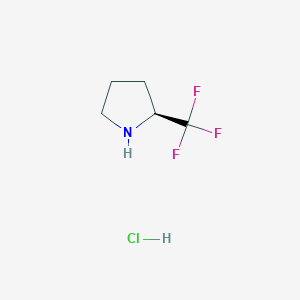

7,7-Dimethyl-7H-benzo[c]fluoren-5-ol is a synthetic aromatic compound. It has a molecular formula of C19H16O . This compound has been used in various scientific research applications, including as a fluorescent probe, a chromophore, and a fluorescent dye.

Molecular Structure Analysis

The molecular structure of 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol consists of 19 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 260.330 Da and the monoisotopic mass is 260.120117 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol include a density of 1.1±0.1 g/cm3, a boiling point of 398.6±12.0 °C at 760 mmHg, and a flash point of 187.8±13.7 °C . It has 0 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 6.43 .科学研究应用

合成和表征

化合物7,7-二甲基-7H-苯并[C]芴-5-醇及其衍生物一直是各种合成研究的对象。研究人员合成了衍生物,如5-溴-7,7-二甲基-7H-苯并[C]芴,在优化条件下,揭示了相关化合物的合成过程和条件的见解(Jin Jing, 2013)。类似地,已经探索了基于螺[苯并[c]芴-7,9'-芴]的染料的合成技术,揭示了这些化合物的光学和电化学性质以及它们的高荧光量子产率和形态稳定性(Jeong-A Seo, C. Lee, M. Gong, 2013)。

光致变色应用

7,7-二甲基-7H-苯并[C]芴-5-醇衍生物已被用作合成光致变色萘哌啶的中间体,这是一类以其在光照下改变颜色的能力而闻名的化合物。这些中间体涉及使用噁唑啉作为芳香亲核取代的活化基团,为生产具有潜在应用于智能窗户、光学数据存储和光子器件的材料提供了途径(P. Coelho, M. A. Salvador, M. M. Oliveira, Luís M. Carvalho, 2004)。

光学和电致发光性能

已经系统地研究了衍生物的光学和电致发光性能,展示了它们在高级材料应用中的潜力,如有机发光二极管(OLEDs)。研究表明,合成和表征了类似7,7-二甲基-9-(10-苯基蒽-9-基)-7H-苯并[b]芴[3,4-d]噻吩衍生物的材料,由于其高电致发光性能和效率,显示了它们在蓝色荧光OLEDs中的有希望的应用(Jin Ho Lee, Giwoong Han, Ki Ju Kim, Hakjun Lee, Young Kwan Kim, S. Yoon, 2021)。

环境影响和致突变性研究

在环境领域,像7H-苯并[c]芴这样的化合物,作为与煤焦油中小鼠肺部形成主要DNA加合物的成分,已被确定,表明它们在环境健康和毒理学研究中的重要性。对煤焦油样品和受煤焦油污染的土壤形成的PAH:DNA加合物的比较分析突显了这些化合物的系统生物利用度和代谢,这可能对理解与暴露于这类化合物相关的环境影响和潜在健康风险具有重要意义(A. Koganti, R. Singh, B. Ma, E. Weyand, 2001)。

作用机制

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

生化分析

Biochemical Properties

7,7-Dimethyl-7H-benzo[C]fluoren-5-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been used in the synthesis of derivatives that exhibit high fluorescent quantum yields and morphological stability . It interacts with enzymes involved in aromatic nucleophilic substitution reactions, such as oxazolines, which act as activating groups .

Cellular Effects

The effects of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol on various cell types and cellular processes are profound. This compound influences cell function by acting as a fluorescent probe, which can be used to study cell signaling pathways, gene expression, and cellular metabolism . Its unique structure allows it to be used in the synthesis of photochromic naphthopyrans, which change color upon exposure to light, thereby affecting cellular processes that are light-sensitive .

Molecular Mechanism

At the molecular level, 7,7-dimethyl-7H-benzo[C]fluoren-5-ol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with aromatic nucleophilic substitution enzymes, facilitating the synthesis of derivatives with high electroluminescent properties . These interactions can lead to changes in gene expression and cellular function, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that its derivatives maintain high fluorescent quantum yields and morphological stability over time, making them suitable for long-term applications in research

Dosage Effects in Animal Models

The effects of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic or adverse effects, making it suitable for use in various research applications . At higher doses, there may be threshold effects that could lead to toxicity or adverse reactions. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in animal models.

Metabolic Pathways

7,7-Dimethyl-7H-benzo[C]fluoren-5-ol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s structure allows it to participate in aromatic nucleophilic substitution reactions, which are essential for the synthesis of photochromic naphthopyrans and other derivatives . These metabolic pathways can affect metabolic flux and metabolite levels, influencing cellular function and biochemical reactions.

Transport and Distribution

The transport and distribution of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported and localized within specific cellular compartments . This distribution is crucial for its function as a fluorescent probe and chromophore, enabling it to be used in various research applications.

Subcellular Localization

7,7-Dimethyl-7H-benzo[C]fluoren-5-ol exhibits specific subcellular localization, which affects its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its role in studying cell signaling pathways, gene expression, and cellular metabolism.

属性

IUPAC Name |

7,7-dimethylbenzo[c]fluoren-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11,20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMYPXRQMIBJJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

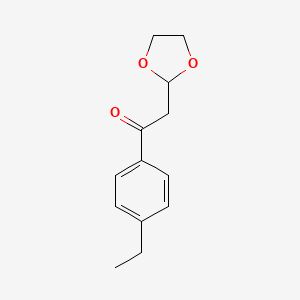

![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)